Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C9H6BrNO2S. It is a pale-yellow to yellow-brown solid at room temperature and is known for its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-b]pyridine-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor in drug discovery programs.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This interaction can disrupt various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl thieno[2,3-b]pyridine-2-carboxylate
- Methyl 4-bromothiophene-2-carboxylate
Uniqueness
Methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate is unique due to its bromine atom, which makes it highly reactive in substitution and coupling reactions. This reactivity allows for the synthesis of a diverse array of derivatives, making it a valuable compound in medicinal chemistry and material science.
Properties
Molecular Formula |
C9H6BrNO2S |
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Molecular Weight |
272.12 g/mol |
IUPAC Name |
methyl 4-bromothieno[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)7-4-5-6(10)2-3-11-8(5)14-7/h2-4H,1H3 |
InChI Key |
PVAUCBWCVVKBMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CN=C2S1)Br |
Origin of Product |
United States |
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